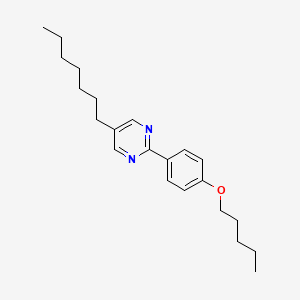
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine is an organic compound with the molecular formula C22H32N2O It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a heptyl group and a pentyloxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The heptyl and pentyloxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidines and phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Heptyl-2-(4-(butyloxy)phenyl)pyrimidine
- 5-Heptyl-2-(4-(hexyloxy)phenyl)pyrimidine
- 5-Heptyl-2-(4-(octyloxy)phenyl)pyrimidine
Comparison
Compared to similar compounds, 5-Heptyl-2-(4-(pentyloxy)phenyl)pyrimidine exhibits unique properties due to the specific length of the alkyl chains. This affects its solubility, reactivity, and potential applications. The pentyloxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in chemistry and biology.
Eigenschaften
CAS-Nummer |
57202-36-5 |
|---|---|
Molekularformel |
C22H32N2O |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
5-heptyl-2-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C22H32N2O/c1-3-5-7-8-9-11-19-17-23-22(24-18-19)20-12-14-21(15-13-20)25-16-10-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3 |
InChI-Schlüssel |
GHQDUXHJUKJNLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




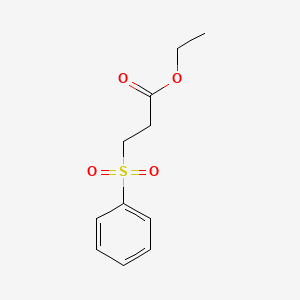
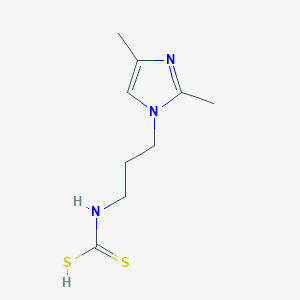
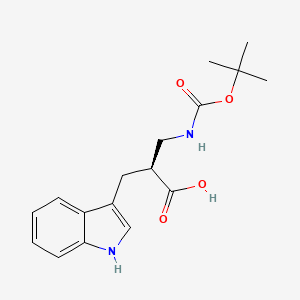
![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
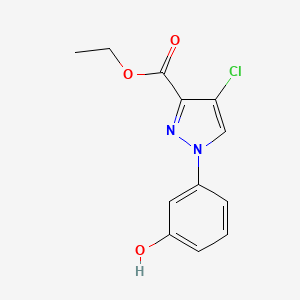
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)



![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)
![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)
